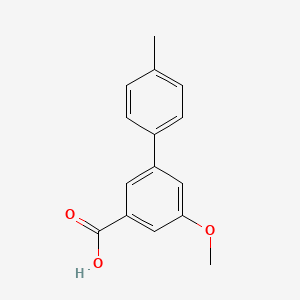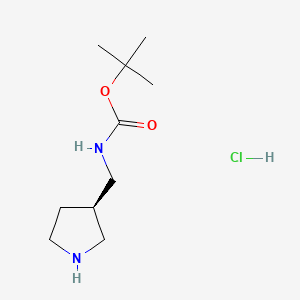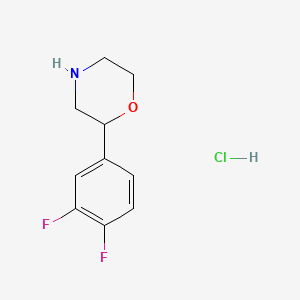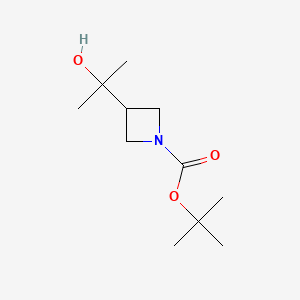
3-(4-((tert-Butoxycarbonyl)amino)phenyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-((tert-Butoxycarbonyl)amino)phenyl)picolinic acid is a chemical compound with the molecular formula C17H18N2O4 . It is not intended for human or veterinary use and is primarily used for research purposes.
Molecular Structure Analysis
The molecular structure of 3-(4-((tert-Butoxycarbonyl)amino)phenyl)picolinic acid consists of a picolinic acid core with a tert-butoxycarbonyl (BOC) protected amino group attached to the phenyl ring . The molecular weight of the compound is 314.341.Scientific Research Applications
Peptide Synthesis
3-(4-BOC-Aminophenyl)picolinic acid: is utilized in the synthesis of peptides. The tert-butyloxycarbonyl (Boc) group serves as a protective group for amino acids during the synthesis process . This protection is crucial to prevent unwanted reactions that may occur due to the amino acid’s multiple reactive groups. The Boc group can be removed under mild acidic conditions, allowing for the generation of peptides with the desired sequences.
Dipeptide Synthesis
The compound is used in dipeptide synthesis, where it acts as a starting material . The protected amino acid ionic liquids (AAILs) derived from Boc-protected amino acids like 3-(4-BOC-Aminophenyl)picolinic acid are used with coupling reagents to form dipeptides. This application is significant in the development of various bioactive peptides and pharmaceuticals.
Ionic Liquid Formation
3-(4-BOC-Aminophenyl)picolinic acid is involved in the creation of room-temperature ionic liquids (RTILs) . These RTILs have a range of applications, including use as solvents and reagents in organic synthesis. Their unique properties such as low volatility and high thermal stability make them suitable for various chemical processes.
Amide Formation Enhancement
This compound is part of a novel strategy to enhance amide bond formation without the addition of base . The use of distinctive coupling reagents with Boc-protected AAILs derived from the compound has shown to improve yields in amide formation, which is a fundamental reaction in organic chemistry.
Solvent Miscibility
The Boc-protected AAILs, which include 3-(4-BOC-Aminophenyl)picolinic acid, are known for their miscibility in common organic solvents like acetonitrile, methanol, DMF, and DMSO . This property is particularly useful in facilitating various chemical reactions and processes that require a specific solvent environment.
Recyclability in Reactions
The compound’s derivatives, specifically the [emim][Boc-Ala], have been tested for recyclability in model reactions . This aspect is crucial for sustainable chemistry practices, as it allows for the reuse of materials, reducing waste and the need for fresh resources.
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been used in peptide synthesis , suggesting that this compound may interact with peptide or protein targets.
Mode of Action
It’s known that the tert-butyloxycarbonyl (boc) group is a common protecting group in organic chemistry, particularly in peptide synthesis . It protects reactive amine groups during chemical reactions, preventing unwanted side reactions. The BOC group can be removed under acidic conditions when no longer needed .
Biochemical Pathways
Given its potential use in peptide synthesis , it may be involved in pathways related to protein synthesis and modification.
Result of Action
Based on its potential use in peptide synthesis , it may play a role in the formation of peptide bonds, which are crucial for the structure and function of proteins.
Action Environment
The action, efficacy, and stability of 3-(4-BOC-Aminophenyl)picolinic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other reactive substances . For example, the BOC group can be removed under acidic conditions .
properties
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-12-8-6-11(7-9-12)13-5-4-10-18-14(13)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGVCDIQGVFMLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((tert-Butoxycarbonyl)amino)phenyl)picolinic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


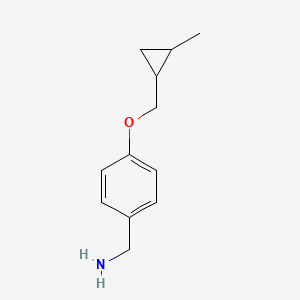
![Benzyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B578391.png)

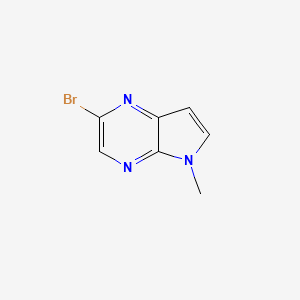
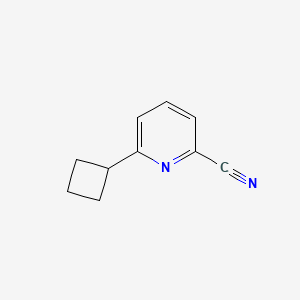
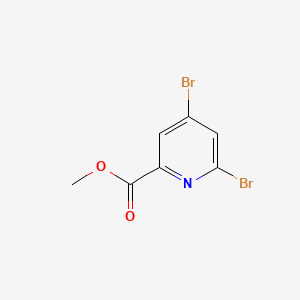
![5H-Indolo[3,2-b]acridine, 7,13-dihydro-5,7,13,13-tetraphenyl-](/img/structure/B578402.png)


